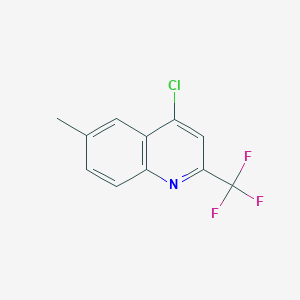

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSXNETUGWRDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299213 | |

| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-26-4 | |

| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1701-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1701-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS number 1701-26-4), a heterocyclic building block with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from chemical supplier data and extrapolates potential synthetic routes, physicochemical properties, and biological activities based on established knowledge of structurally related quinoline derivatives. The guide includes detailed hypothetical experimental protocols, predicted data tables, and visualizations of potential biological pathways to serve as a resource for researchers interested in this and similar molecules.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The chloro- and methyl-substituents on the quinoline core of this compound further modulate its electronic and steric properties, suggesting its potential as a valuable intermediate for the synthesis of novel bioactive compounds. While specific research on this particular molecule is not extensively published, its structural similarity to known anticancer and antimalarial agents indicates promising avenues for investigation.[1][3]

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 1701-26-4 | |

| Molecular Formula | C₁₁H₇ClF₃N | [4] |

| Molecular Weight | 245.63 g/mol | [4] |

| Purity | Typically ≥98% (Min, GC) | [5] |

| Moisture Content | ≤0.5% Max | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents |

Safety and Handling:

This compound should be handled with care in a well-ventilated area.[4] The following precautionary statements are advised:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash hands and skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

IF SWALLOWED (P301+P312): Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

IF ON SKIN (P302+P352): Wash with plenty of soap and water.[4]

-

IF INHALED (P304+P340): Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Potential Synthetic Routes

While a specific, published synthesis for this compound has not been identified, two plausible and well-established methods for quinoline synthesis, the Gould-Jacobs reaction and the Friedländer annulation, can be adapted.

Hypothetical Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate, which can then be chlorinated.[6][7]

Experimental Protocol:

Step 1: Condensation of 4-methylaniline with Diethyl 2-(trifluoromethyl)malonate

-

In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.1 eq).

-

Heat the mixture at 120-140°C for 2-3 hours, with removal of the ethanol byproduct.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting anilidomethylenemalonate intermediate may be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the precipitation of 6-methyl-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.

-

Collect the precipitate by filtration and wash with a non-polar solvent like hexane.

Step 3: Decarboxylation

-

Heat the product from Step 2 above its melting point until the evolution of CO₂ ceases to yield 6-methyl-2-(trifluoromethyl)quinolin-4-ol.

Step 4: Chlorination

-

To the 6-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Hypothetical Synthesis via Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]

Experimental Protocol:

-

In a suitable solvent such as ethanol, dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting 6-methyl-2-(trifluoromethyl)quinolin-4-ol by recrystallization or column chromatography.

-

Proceed with the chlorination step as described in Step 4 of the Gould-Jacobs reaction protocol.

Potential Biological Activity and Applications

While no specific biological data for this compound is available, the quinoline scaffold is a well-known pharmacophore.

4.1. Potential Anticancer Activity:

Many quinoline derivatives exhibit anticancer properties.[3] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacological properties.[3] One possible mechanism of action for quinoline-based anticancer agents is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

4.2. Potential Antimalarial Activity:

The quinoline core is central to several antimalarial drugs. These compounds are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole, leading to the accumulation of toxic heme and parasite death.[1][10] The substituents on the quinoline ring of this compound could modulate this activity.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. 2-Chloro-3-(trifluoromethyl)quinoline | 25199-86-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 1701-26-4 | this compound - Capot Chemical [capotchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. This quinoline derivative is of significant interest to researchers in medicinal chemistry and materials science due to its potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of chloro, methyl, and trifluoromethyl groups on the quinoline scaffold offers unique electronic and steric properties that can be exploited in drug design and development.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| CAS Number | 1701-26-4 |

| Molecular Formula | C₁₁H₇ClF₃N |

| Molecular Weight | 245.63 g/mol |

| Melting Point | 62.0 - 68.0 °C |

| Boiling Point | 258.4 ± 35.0 °C (Predicted) |

| Solubility | Data not available |

Experimental Protocols

General Experimental Protocol for Friedländer Synthesis of Substituted Quinolines

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

Materials:

-

A 2-aminoaryl ketone (e.g., 2-amino-5-methylbenzophenone or a related precursor)

-

A carbonyl compound with an α-methylene group (e.g., ethyl trifluoroacetoacetate)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)[3]

-

Solvent (e.g., ethanol, toluene, or solvent-free conditions)[2]

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equivalent) and the carbonyl compound containing the α-methylene group (1.0-1.2 equivalents).

-

Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 10 mol% of p-toluenesulfonic acid). If a solvent is used, add it to the flask to dissolve or suspend the reactants.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., reflux in ethanol). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted quinoline.

Applications in Drug Discovery and Development

Substituted quinolines, including those with chloro, methyl, and trifluoromethyl moieties, are recognized as "privileged structures" in medicinal chemistry.[4] They form the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[7]

The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups and side chains to modulate biological activity.[8]

The diagram above illustrates a generalized workflow where this compound acts as a key building block. Starting from basic chemical precursors, the quinoline core is synthesized. This intermediate then undergoes further chemical modifications to generate a library of diverse compounds. These new molecules are then screened for biological activity to identify "hit" compounds, which can be further optimized to produce a potential drug candidate. This process highlights the importance of versatile intermediates like the title compound in the pharmaceutical research and development pipeline.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic system fundamental to medicinal chemistry and materials science. Its derivatives are integral to a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the most powerful modifications is the incorporation of fluorine, often as a trifluoromethyl (CF₃) group. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design.[4][5][6]

This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline . We will dissect its molecular architecture, explore its synthesis and reactivity, detail the spectroscopic methods used for its structural elucidation, and discuss its role as a versatile intermediate in the development of next-generation pharmaceuticals and advanced materials. This molecule serves as a quintessential example of how precise chemical modifications create valuable building blocks for innovation.

Molecular Architecture and Physicochemical Profile

This compound is a synthetic crystalline solid. Its structure is built upon a bicyclic quinoline core, which consists of a benzene ring fused to a pyridine ring. The molecule is further distinguished by three key substituents that dictate its chemical behavior:

-

A Trifluoromethyl (-CF₃) Group at Position 2: This electron-withdrawing group enhances the molecule's stability and modulates its electronic properties.[6]

-

A Chlorine (-Cl) Atom at Position 4: The chloro group is an excellent leaving group, making this position highly reactive and the primary site for nucleophilic substitution. This feature is crucial for its utility as a synthetic intermediate.[7][8]

-

A Methyl (-CH₃) Group at Position 6: This group adds to the lipophilicity of the molecule and can influence its interaction with biological targets.

Physicochemical Data Summary

While extensive experimental data for this specific isomer is not aggregated in a single public source, the properties can be reliably inferred from closely related analogs and established chemical principles. The table below summarizes key identifiers and properties for the analogous compound 4-Chloro-6-(trifluoromethyl)quinoline.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₇ClF₃N | - |

| Molecular Weight | 245.63 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid | [9] |

| Melting Point | 48-55 °C (for 4-Chloro-6-(trifluoromethyl)quinoline) | [9] |

| Solubility | Expected to be soluble in organic solvents like chloroform, DCM, and alcohols | [10] |

| CAS Number | 1701-22-0 | - |

Synthesis and Reactivity: A Pathway to Functionalization

This compound is not naturally occurring and must be prepared through a multi-step synthetic sequence. A logical and field-proven approach involves the construction of the quinoline core followed by functionalization.

Proposed Synthetic Workflow

A robust pathway begins with a Conrad-Limpach or Gould-Jacobs reaction, followed by a chlorination step.

Step 1: Condensation and Cyclization The synthesis initiates with the condensation of p-toluidine (4-methylaniline) with ethyl 4,4,4-trifluoroacetoacetate. This reaction forms an enamine intermediate which, upon thermal cyclization, yields 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline [11][12][13][14]. This hydroxyquinoline exists in tautomeric equilibrium with its quinolone form.

Step 2: Chlorination The critical final step is the conversion of the 4-hydroxy group into a 4-chloro group. This is a standard transformation achieved by treating the hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[15] The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the phosphorus or sulfur atom, followed by elimination to yield the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of the target compound.

Core Reactivity: The SNAr Gateway

The primary utility of this compound in research stems from the reactivity of the C4-Cl bond. The electron-deficient nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at this position.[16] This allows for the straightforward introduction of a vast array of nucleophiles—such as amines, alcohols, and thiols—to generate diverse libraries of novel compounds for biological screening.[7][16]

Spectroscopic Analysis for Structural Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Below are the predicted data based on established principles.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons (3H): Multiple signals in the δ 7.5-8.5 ppm range, showing characteristic coupling patterns of a substituted quinoline ring. - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: 9 distinct signals in the aromatic region (approx. δ 120-150 ppm). - CF₃ Carbon: A quartet (due to ¹JC-F coupling) around δ 120-125 ppm. - Methyl Carbon: A signal around δ 20-25 ppm. |

| ¹⁹F NMR | A strong singlet around δ -60 to -70 ppm (relative to CFCl₃). |

| IR Spectroscopy | - C-H stretch (aromatic): ~3050-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2950 cm⁻¹ - C=C / C=N stretch (ring): ~1500-1650 cm⁻¹ - C-F stretch: Strong absorptions ~1100-1300 cm⁻¹ - C-Cl stretch: ~700-800 cm⁻¹ |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 245. - Isotope Peak (M+2): A peak at m/z 247 with ~1/3 the intensity of the M⁺ peak, characteristic of a single chlorine atom. - Fragmentation: Loss of Cl (m/z 210) and CF₃ (m/z 176) would be expected fragmentation pathways. |

The following diagram illustrates the correlation between the molecule's structural features and the analytical techniques used for their confirmation.

Caption: Correlation of molecular features with analytical methods.

Role in Drug Discovery and Materials Science

The unique combination of substituents makes this compound a highly valuable building block.

-

Medicinal Chemistry: The trifluoromethyl group often improves a drug candidate's pharmacokinetic profile by enhancing metabolic stability and membrane permeability.[5][6][17] The reactive 4-chloro position serves as a handle to attach various pharmacophores, enabling the rapid synthesis of compound libraries to explore structure-activity relationships (SAR) for targets such as protein kinases, which are often implicated in cancer.[3] The quinoline core itself is a well-established pharmacophore in antimalarial and anticancer research.[1][2]

-

Agrochemicals: Similar to pharmaceuticals, the enhanced stability and lipophilicity imparted by the CF₃ group are desirable properties for developing new herbicides and fungicides.[1][17]

-

Materials Science: The rigid, aromatic quinoline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as fluorescent probes and sensors.[14][18]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its architecture, featuring a stable quinoline core, a metabolically robust trifluoromethyl group, and a highly reactive chloro-handle, makes it an exceptionally versatile precursor in synthetic chemistry. A thorough understanding of its structure, confirmed through a suite of spectroscopic methods, unlocks its potential for creating novel molecules with tailored properties for applications ranging from targeted cancer therapies to advanced functional materials. This compound exemplifies the power of rational molecular design in driving scientific discovery.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-HYDROXY-6-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE | VSNCHEM [vsnchem.com]

- 14. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this guide furnishes its confirmed chemical identity, predicted physicochemical properties, and plausible synthetic routes based on established methodologies for analogous structures. Furthermore, it contextualizes its potential biological significance by examining the activities of structurally related quinoline derivatives.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound .[1] It is a halogenated and trifluoromethylated derivative of 6-methylquinoline.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClF₃N | [1] |

| Monoisotopic Mass | 245.02191 Da | [1] |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | [1] |

| InChI | InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14,15)/h2-5H,1H3 | [1] |

| InChIKey | ZLSXNETUGWRDSH-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 4.1 | [1] |

Note: The data presented in Table 1 are computationally predicted and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure lends itself to established synthetic strategies for substituted quinolines. The Friedländer annulation is a prominent and versatile method for constructing the quinoline core.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A plausible synthetic pathway for this compound could involve the reaction of 2-amino-5-methylacetophenone with ethyl trifluoroacetate, followed by chlorination. A generalized protocol for the Friedländer synthesis is provided below.

General Experimental Protocol: Friedländer Synthesis of Substituted Quinolines

This protocol describes a general acid-catalyzed procedure.

Materials:

-

Appropriately substituted 2-aminoaryl ketone (e.g., 1-(2-amino-5-methylphenyl)ethan-1-one)

-

Carbonyl compound with an α-methylene group (e.g., Ethyl trifluoroacetate)

-

Acid catalyst (e.g., trifluoromethanesulfonic acid, p-toluenesulfonic acid)[2]

-

Solvent (e.g., ethanol, toluene)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-aminoaryl ketone (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the selected solvent.

-

Catalysis: Add a catalytic amount of the acid catalyst to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline-4-one intermediate.

-

Chlorination: The resulting quinolin-4-one intermediate is then subjected to chlorination, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final 4-chloroquinoline product.[4]

Potential Biological Significance and Applications

Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The specific combination of substituents in this compound suggests several areas of potential therapeutic relevance.

-

Anticancer and Antiproliferative Activity: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacological properties of drug candidates.[4] Structurally related compounds, such as 4-chloro-2,6-bis(trifluoromethyl)quinoline, are utilized as key intermediates in the synthesis of anti-cancer and anti-inflammatory drugs.[7]

-

Antiparasitic and Antimalarial Activity: The 4-aminoquinoline scaffold is a critical pharmacophore in the development of antimalarial drugs.[4] The chlorine atom at the 4-position is a good leaving group, making it amenable to nucleophilic substitution for the synthesis of 4-aminoquinoline derivatives, which have been investigated for activity against parasites like Plasmodium falciparum.[4][5]

-

Agrochemicals: Trifluoromethyl-substituted quinolines are also used in the formulation of agrochemicals, enhancing the efficacy of crop protection agents against various pests and diseases.[7]

The logical workflow for the application of a substituted chloroquinoline in drug discovery is depicted below.

Caption: A generalized workflow for the synthesis and development of novel therapeutic agents from a substituted 4-chloroquinoline core.

References

- 1. PubChemLite - this compound (C11H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. This guide, therefore, presents solubility data for structurally analogous quinoline derivatives and provides a generalized experimental protocol for determining the solubility of such compounds. This information is intended to serve as a valuable reference and starting point for researchers.

Introduction to Quinoline Derivatives and Solubility

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The physicochemical properties of these compounds, particularly their solubility, are critical factors influencing their bioavailability, formulation, and overall efficacy in drug development.

The solubility of quinoline derivatives in organic solvents is largely dictated by their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is predominantly hydrophobic. The nature and position of substituents on the quinoline ring play a crucial role in modulating solubility. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature. For instance, compounds like 5,7-dichloro-8-hydroxyquinoline are reported to be generally soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while having limited solubility in water.[1]

Solubility Data of Structurally Similar Compounds

Table 1: Quantitative Solubility Data for a Structurally Related Quinoline Derivative

| Compound Name | CAS Number | Solvent | Temperature | Solubility | Source |

| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | Chloroform | Not Specified | 25 mg/mL (soluble, clear, colorless) |

This data suggests that this compound is also likely to be soluble in chlorinated organic solvents. Further experimental determination is required to ascertain its solubility in a broader range of solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as a quinoline derivative, in an organic solvent. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the concentration of a saturated solution of the test compound in a specific organic solvent at a given temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve using standard solutions of the test compound of known concentrations.

-

-

Calculation of Solubility: Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate the generalized workflow for solubility determination and a plausible synthetic pathway for a related quinoline derivative.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: A plausible synthetic pathway for 4-chloroquinoline derivatives.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents is not currently published, the available information for structurally similar compounds suggests it is likely soluble in common organic solvents, particularly chlorinated ones. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their solvents of interest. Understanding the solubility is a crucial step in the preclinical development of any potential drug candidate, and the methodologies and comparative data presented here serve as a foundational guide for such investigations.

References

Technical Guide: Spectral and Synthetic Profile of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral characteristics and a plausible synthetic route for the novel compound 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. Due to the limited availability of public experimental data for this specific molecule, this document leverages established chemical principles and spectral data from structurally analogous compounds to provide an in-depth, predictive analysis. This guide is intended to support researchers and scientists in the fields of medicinal chemistry and drug development by offering a foundational understanding of this compound's structural and chemical properties. Included are detailed, hypothetical experimental protocols for its synthesis and spectral characterization, alongside workflow diagrams to visually represent these processes.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | s | 1H | H5 |

| ~ 7.8 - 8.0 | d | 1H | H8 |

| ~ 7.6 - 7.8 | d | 1H | H7 |

| ~ 7.5 - 7.6 | s | 1H | H3 |

| ~ 2.5 - 2.6 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C2 |

| ~ 147 - 150 | C8a |

| ~ 145 - 148 | C4 |

| ~ 135 - 140 | C6 |

| ~ 130 - 135 | C8 |

| ~ 125 - 130 | C5 |

| ~ 120 - 125 (q) | -CF₃ |

| ~ 120 - 125 | C7 |

| ~ 118 - 122 | C4a |

| ~ 115 - 120 | C3 |

| ~ 20 - 25 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | s | -CF₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 245 | [M]⁺ (for ³⁵Cl) |

| ~ 247 | [M+2]⁺ (for ³⁷Cl) |

| ~ 210 | [M-Cl]⁺ |

| ~ 176 | [M-CF₃]⁺ |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Weak | Aliphatic C-H stretch |

| ~ 1600 - 1620 | Strong | C=N stretch |

| ~ 1550 - 1580 | Strong | C=C stretch (aromatic) |

| ~ 1100 - 1350 | Very Strong | C-F stretch (CF₃) |

| ~ 800 - 900 | Strong | C-H out-of-plane bend |

| ~ 700 - 800 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This synthesis is proposed as a two-step process involving a Gould-Jacobs reaction to form the quinolin-4-one intermediate, followed by chlorination.

Step 1: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.1 eq.) in diphenyl ether as the solvent.

-

Reaction Conditions: Heat the mixture to 250 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The diphenyl ether can be removed by vacuum distillation.

-

Purification: The crude product is then purified by recrystallization from ethanol to yield 6-methyl-2-(trifluoromethyl)quinolin-4-one.

Step 2: Chlorination of 6-methyl-2-(trifluoromethyl)quinolin-4-one

-

Reaction Setup: In a well-ventilated fume hood, place the dried 6-methyl-2-(trifluoromethyl)quinolin-4-one (1.0 eq.) in a round-bottom flask.

-

Reaction Conditions: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask. Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectral Analysis

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Instrument: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR: Obtain the proton spectrum with a spectral width of -2 to 12 ppm.

-

¹³C NMR: Obtain the carbon spectrum with a spectral width of 0 to 200 ppm.

-

¹⁹F NMR: Obtain the fluorine spectrum with a spectral width of -50 to -80 ppm, using an appropriate standard for referencing.

Mass Spectrometry

-

Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

-

Sample Preparation: For EI-MS, introduce a small amount of the sample directly into the ion source. For ESI-MS, dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Obtain the mass spectrum over a mass-to-charge ratio (m/z) range of 50-500.

Infrared (IR) Spectroscopy

-

Technique: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous substituted quinolines. The predicted data is crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the additive effects of the chloro, methyl, and trifluoromethyl substituents on the quinoline core.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.65 | Singlet (s) | - | 1H |

| H-5 | ~7.95 | Doublet (d) | J = 8.8 Hz | 1H |

| H-7 | ~7.70 | Doublet of doublets (dd) | J = 8.8, 2.0 Hz | 1H |

| H-8 | ~8.15 | Doublet (d) | J = 2.0 Hz | 1H |

| -CH₃ | ~2.55 | Singlet (s) | - | 3H |

Rationale for Predictions:

-

H-3: The trifluoromethyl group at the C-2 position is a strong electron-withdrawing group, which deshields the adjacent H-3 proton, shifting it downfield. The absence of adjacent protons results in a singlet.

-

H-5, H-7, and H-8: These protons are on the carbocyclic ring. The methyl group at C-6 is a weak electron-donating group, which would typically cause a slight upfield shift for the ortho (H-5 and H-7) and para (H-8) protons compared to unsubstituted quinoline. However, the chloro group at C-4 and the trifluoromethyl group at C-2 have long-range deshielding effects. H-8 is expected to be the most downfield of the carbocyclic protons due to the anisotropic effect of the nitrogen atom and potential through-space interactions. H-5 will appear as a doublet due to ortho-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8. H-8 will appear as a doublet due to meta-coupling with H-7.

-

-CH₃: The methyl protons at C-6 will appear as a singlet in the typical alkyl region, slightly downfield due to the aromatic ring current.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Nucleus: ¹H

-

Solvent: CDCl₃ (or DMSO-d₆)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Molecular Structure and Proton Couplings

The following Graphviz diagram illustrates the molecular structure of this compound with the IUPAC numbering of the protons. The arrows indicate the expected major J-coupling interactions.

13C NMR of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

Abstract

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its ¹³C NMR spectrum. We will delve into the rationale behind chemical shift assignments, the influence of substituents on the quinoline core, and the characteristic coupling patterns introduced by the trifluoromethyl group. Furthermore, a standardized experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds is provided, ensuring researchers can confidently apply these principles in a laboratory setting.

Introduction: The Quinoline Scaffold and the Role of NMR

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific compound, this compound, incorporates three key substituents that modulate its electronic, steric, and metabolic properties:

-

4-Chloro group: An electron-withdrawing group that influences the reactivity of the pyridine ring.

-

6-Methyl group: An electron-donating group that impacts the electronic environment of the benzene ring.

-

2-Trifluoromethyl group: A strongly electron-withdrawing group known for enhancing metabolic stability and receptor binding affinity.

Given these competing electronic effects, unequivocally determining the structure and purity of this molecule is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct electronic environment yields a specific resonance, and the coupling between carbon and fluorine (¹³C-¹⁹F) atoms offers an additional layer of structural confirmation.

Predicted ¹³C NMR Spectrum and Peak Assignments

The ¹³C NMR spectrum of this compound is predicted based on the known spectrum of the parent quinoline molecule, modified by the well-established effects of the chloro, methyl, and trifluoromethyl substituents. The numbering convention for the quinoline ring is shown in Figure 1.

Caption: Structure of this compound.

Analysis of Substituent Effects

-

Parent Quinoline Core: The foundational chemical shifts are taken from quinoline.[1] The pyridine ring carbons (C2, C3, C4) are generally downfield compared to the benzene ring carbons due to the electron-withdrawing effect of the nitrogen atom.[2]

-

-CF₃ Group at C2: The trifluoromethyl group is a very strong electron-withdrawing group.

-

C2: The carbon directly attached to the -CF₃ group (C2) will be significantly deshielded and will appear as a quartet due to two-bond coupling with the three fluorine atoms (²JCF).

-

CF₃ Carbon: The carbon of the -CF₃ group itself will also be a quartet due to the large one-bond C-F coupling (¹JCF), typically around 270-280 Hz.[3][4] This large coupling can sometimes make the signal difficult to observe in routine spectra due to the splitting of intensity.[5]

-

Adjacent Carbons (C3, C8a): These carbons will experience deshielding and may show smaller, long-range C-F coupling (³JCF).

-

-

-Cl Group at C4: The chloro group is electronegative and withdraws electron density via an inductive effect, but can donate electron density via resonance.

-

C4: The ipso-carbon (C4) will be deshielded.

-

Ortho/Para Carbons (C3, C4a, C5): These positions will experience moderate shifts.

-

-

-CH₃ Group at C6: The methyl group is weakly electron-donating.

-

C6: The ipso-carbon (C6) will be deshielded.

-

Ortho/Para Carbons (C5, C7, C8a): These carbons will be slightly shielded (shifted upfield).

-

CH₃ Carbon: The methyl carbon itself will appear as a sharp singlet in the aliphatic region (~21 ppm).

-

Predicted Chemical Shift Table

The following table summarizes the predicted ¹³C NMR chemical shifts (δ), and expected multiplicities due to C-F coupling. The predictions are based on additive models using data for quinoline[1], 4-chloroquinoline[6], 6-methylquinoline[7], and general principles for trifluoromethylated aromatics.[3][4]

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Rationale for Assignment |

| C2 | 146 - 150 | Quartet (q) | Attached to N and CF₃; strong deshielding; ²JCF ~35 Hz. |

| C3 | 122 - 125 | Quartet (q) | Ortho to C2-CF₃ and C4-Cl; ³JCF ~4 Hz. |

| C4 | 149 - 152 | Singlet (s) | Attached to N (beta) and Cl; strong deshielding. |

| C4a | 128 - 131 | Singlet (s) | Bridgehead carbon, influenced by all substituents. |

| C5 | 129 - 132 | Singlet (s) | Peri to C4-Cl. |

| C6 | 138 - 141 | Singlet (s) | Attached to -CH₃ group. |

| C7 | 126 - 129 | Singlet (s) | Meta to -CH₃ group. |

| C8 | 128 - 131 | Singlet (s) | Peri to nitrogen, deshielded. |

| C8a | 147 - 150 | Singlet (s) | Bridgehead carbon, alpha to N. |

| -CH₃ | 20 - 22 | Singlet (s) | Standard aliphatic methyl on an aromatic ring. |

| -CF₃ | 120 - 124 | Quartet (q) | Very large ¹JCF coupling (~275 Hz). |

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum, a rigorous and standardized protocol is essential.

Sample Preparation

-

Analyte: Weigh approximately 20-30 mg of this compound.

-

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the sample in a clean, dry NMR tube. CDCl₃ is a suitable choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm, which serves as a convenient chemical shift reference.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution and a homogeneous solution.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): 0 to 220 ppm. This range is sufficient to cover both aliphatic and aromatic carbons, including the quaternary carbons and the CF₃ group.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, which have long T₁ relaxation times.

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the signal from the CF₃ group, which is split into a quartet.[5]

-

Temperature: 298 K (25 °C).

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is complex but highly informative. The chemical shifts are governed by a combination of inductive and resonance effects from the nitrogen heteroatom and the chloro, methyl, and trifluoromethyl substituents. Key diagnostic features include the downfield shifts of carbons C2, C4, and C8a, and the characteristic quartet splitting patterns for the C2 and CF₃ carbons due to ¹³C-¹⁹F coupling. By following the detailed experimental protocol and utilizing the predictive assignments provided in this guide, researchers can effectively use ¹³C NMR spectroscopy to confirm the identity and structural integrity of this and related quinoline derivatives, facilitating progress in medicinal chemistry and materials science.

References

- 1. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Mass Spectrometry of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline, a quinoline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide synthesizes information from related quinoline structures to predict its fragmentation behavior and outlines comprehensive experimental protocols for its analysis.

Introduction to the Mass Spectrometry of Quinolines

Mass spectrometry is a powerful analytical technique for elucidating the structure of quinoline derivatives. The fragmentation patterns observed are highly dependent on the ionization method employed. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing valuable structural information. In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically results in the observation of the protonated molecular ion, which is useful for determining the molecular weight.[1][2]

Predicted Mass Spectrometry Data

Based on the analysis of structurally similar compounds, the following mass spectrometric data is predicted for this compound (Molecular Formula: C₁₁H₇ClF₃N, Molecular Weight: 245.63 g/mol ).

Predicted Key Mass Fragments

The primary fragmentation pathways for halogenated and trifluoromethylated quinolines under electron ionization are expected to involve the loss of the substituents from the quinoline core.

| Predicted Fragment | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | Intact Molecule | 245/247 | Molecular ion (presence of Cl isotope) |

| [M-Cl]⁺ | 210 | Loss of a chlorine radical | |

| [M-CF₃]⁺ | 176 | Loss of a trifluoromethyl radical | |

| [M-CH₃]⁺ | 230/232 | Loss of a methyl radical | |

| [M-HCl]⁺ | 209 | Loss of hydrogen chloride |

Experimental Protocols

For the robust analysis of this compound, a combination of chromatographic separation and mass spectrometric detection is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable quinoline derivatives.

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

If necessary, derivatization can be performed to increase volatility.

Instrumentation:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[3]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 min.[3]

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile quinoline compounds and for achieving high sensitivity and selectivity, particularly in complex matrices.[1]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

For samples in biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.[1]

Instrumentation:

-

Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[3]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase for positive ion mode ESI.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

Caption: Predicted major fragmentation pathways under EI-MS.

General Experimental Workflow

The diagram below outlines a general workflow for the analysis of this compound using chromatographic and mass spectrometric techniques.

Caption: A generalized workflow for the analysis of the target compound.

Conclusion

References

An In-depth Technical Guide to the FT-IR Analysis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available, dedicated FT-IR spectrum for this specific compound, this document synthesizes data from analyses of structurally related compounds, including quinoline derivatives and molecules containing trifluoromethyl, chloro, and methyl functional groups. The presented data serves as a predictive guide for identifying the characteristic vibrational modes of the title compound.

Introduction to FT-IR Spectroscopy of Quinolines

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which plots absorbance or transmittance against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration (stretching, bending, etc.), offering a unique "fingerprint" of the molecule.

For a substituted quinoline like this compound, the FT-IR spectrum is expected to be complex, exhibiting characteristic absorptions from the quinoline ring system, as well as distinct peaks corresponding to the chloro, methyl, and trifluoromethyl substituents. Analysis of these peaks allows for structural confirmation and assessment of purity.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for the quinoline core and its various substituents.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H stretching (quinoline ring)[1][2] |

| 3000–2850 | Medium | C-H stretching (methyl group)[2][3] |

| 1625–1430 | Medium-Strong | C=C and C=N stretching (quinoline ring)[4][5] |

| 1470–1450 | Medium | C-H bending (methyl group)[2] |

| 1300–1000 | Strong | C-F stretching (trifluoromethyl group)[6] |

| 850–550 | Strong | C-Cl stretching[7] |

| 900–675 | Strong | C-H out-of-plane bending (aromatic ring)[1][2] |

Detailed Experimental Protocol

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal, or a KBr pellet press kit

-

Agate mortar and pestle

-

Spatula

-

FT-IR grade Potassium Bromide (KBr), dried

-

Appropriate solvent (e.g., acetone or methylene chloride) for cleaning

3.2. Sample Preparation

Method A: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like acetone and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Acquire the FT-IR spectrum of the sample.

Method B: KBr Pellet Technique [8][9]

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum.

3.3. Data Acquisition and Processing

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction and smoothing may be applied if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.

Caption: Workflow for FT-IR Analysis of a Solid Sample.

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by dividing it into two main regions:

-

Functional Group Region (4000–1500 cm⁻¹): This region contains peaks corresponding to the stretching vibrations of specific functional groups. Key features to look for include the aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. The strong and characteristic absorptions of the C-F bonds in the trifluoromethyl group are expected in the 1300–1000 cm⁻¹ range.

-

Fingerprint Region (1500–400 cm⁻¹): This region is characterized by a complex pattern of peaks arising from bending vibrations and other skeletal vibrations of the molecule as a whole. While individual peak assignment can be challenging, this region is unique to each molecule. The C=C and C=N stretching vibrations of the quinoline ring will appear in the upper end of this region (around 1600-1450 cm⁻¹). The C-Cl stretching vibration is expected to be found in the lower wavenumber portion of this region. The out-of-plane C-H bending modes of the substituted aromatic system will also provide structural information.

By carefully analyzing both regions and comparing the observed peaks with the predicted values in the provided table, researchers can confirm the identity and structural integrity of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scialert.net [scialert.net]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

The Trifluoromethylated Quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy to enhance pharmacological properties. The unique electronic characteristics of the CF3 group, including its high electronegativity and lipophilicity, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various trifluoromethylated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | A549 | Lung Carcinoma | 14.14 | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ | |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ | |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ |

Mechanism of Action: PI3K Pathway Inhibition

Several trifluoromethylated quinoline derivatives have been suggested to exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, HL-60)

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trifluoromethylated quinoline compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Antimicrobial Activity

The trifluoromethyl group can enhance the antimicrobial potency of quinolines, leading to the development of novel antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |

| CS-940 | Acinetobacter spp. | 0.03 | |

| CS-940 | Stenotrophomonas maltophilia | 2 | |

| CS-940 | Haemophilus influenzae | ≤0.06 | |

| CS-940 | Moraxella catarrhalis | ≤0.06 | |

| CS-940 | Neisseria spp. | ≤0.06 | |

| CS-940 | Streptococcus spp. | ≤2 | |

| CS-940 | Enterococcus faecium | 4 | |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | |

| HSN584 | Staphylococcus epidermidis | 4 - 16 | |

| HSN584 | Listeria monocytogenes | 4 - 16 | |